An In-depth Technical Guide to 1-(4-Chlorophenyl)ethanone Oxime (CAS 1956-39-4)
An In-depth Technical Guide to 1-(4-Chlorophenyl)ethanone Oxime (CAS 1956-39-4)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(4-Chlorophenyl)ethanone oxime, a versatile chemical intermediate with significant potential in synthetic chemistry and drug discovery. Drawing upon established principles and spectral data, this document delves into the compound's properties, synthesis, reactivity, and potential applications, offering valuable insights for professionals in the field.
Core Chemical and Physical Properties
1-(4-Chlorophenyl)ethanone oxime, also known as p-chloroacetophenone oxime, is a solid, crystalline compound at room temperature. It is characterized by its molecular formula C8H8ClNO and a molecular weight of 169.61 g/mol .[1] The presence of the chlorine atom on the phenyl ring and the oxime functional group are key determinants of its chemical behavior and reactivity.
Data Presentation: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1956-39-4 | [1] |
| Molecular Formula | C8H8ClNO | [1] |
| Molecular Weight | 169.61 g/mol | [1] |
| Physical State | White to light yellow powder/crystal | |
| Melting Point | 93.0 to 97.0 °C | |
| Purity | >95.0% (GC) | |
| Storage Temperature | Room temperature, recommended in a cool, dark place (<15°C) under inert gas. |
Synthesis and Structural Elucidation
The synthesis of 1-(4-Chlorophenyl)ethanone oxime is a standard laboratory procedure involving the condensation of a ketone with hydroxylamine. This reaction is a cornerstone of organic chemistry for the formation of oximes, which are valuable intermediates in various synthetic transformations.[2]
Experimental Protocol: Synthesis of 1-(4-Chlorophenyl)ethanone Oxime
A common and efficient method for the synthesis of 1-(4-Chlorophenyl)ethanone oxime involves the reaction of 1-(4-chlorophenyl)ethanone with hydroxylamine hydrochloride in the presence of a base.[3]
Materials:
-
1-(4-chlorophenyl)ethanone
-
Hydroxylamine hydrochloride
-
Pyridine or other suitable base
-
Ethanol or other suitable solvent
Procedure:
-
Dissolve 1-(4-chlorophenyl)ethanone in ethanol in a round-bottomed flask.
-
Add an equimolar amount of hydroxylamine hydrochloride to the solution.
-
Slowly add pyridine to the mixture while stirring. The pyridine acts as a base to neutralize the HCl formed during the reaction.
-
The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.
-
Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product is isolated by pouring the reaction mixture into water, leading to the precipitation of the oxime.
-
The solid product is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.
Causality: The nucleophilic nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon of the ketone. Subsequent proton transfers and elimination of a water molecule result in the formation of the C=N double bond characteristic of an oxime. The presence of a base is crucial to deprotonate the hydroxylamine hydrochloride, generating the more nucleophilic free hydroxylamine.
Structural Isomerism and Conformation
1-(4-Chlorophenyl)ethanone oxime can exist as a mixture of (E)- and (Z)- isomers due to the restricted rotation around the C=N double bond. The (E) conformation is generally the more stable isomer.[4] X-ray crystallography studies on derivatives of this oxime have confirmed the E conformation of the C=N bond.[4]
Visualization: Chemical Structure of 1-(4-Chlorophenyl)ethanone Oxime
Caption: Chemical structure of 1-(4-Chlorophenyl)ethanone oxime.
Spectral Characterization
The identity and purity of 1-(4-Chlorophenyl)ethanone oxime are confirmed through various spectroscopic techniques.
Data Presentation: Spectroscopic Data
| Technique | Key Features | Source |
| ¹H NMR (400 MHz, CDCl₃) | δ 9.10 (br s, 1H, OH), 7.50-7.20 (m, 4H, Ar-H), 2.25 (s, 3H, CH₃) | [5] |
| ¹³C NMR (101 MHz, CDCl₃) | δ 157.1, 136.8, 132.7, 130.1, 127.0, 15.9 | [5] |
| IR (KBr, cm⁻¹) | 3294, 3238, 3145, 3092, 3072, 3055, 2932, 1575, 1435, 1368, 1315, 1025, 925, 745, 721 | [5] |
| HRMS (ESI+) | m/z 170.0373 (Calcd. for [M+H]⁺: 170.0372) | [5] |
Expert Insight: The broad singlet in the ¹H NMR spectrum around 9.10 ppm is characteristic of the oxime hydroxyl proton. The multiplet between 7.20 and 7.50 ppm corresponds to the aromatic protons of the chlorophenyl ring, and the singlet at 2.25 ppm is indicative of the methyl group protons. The IR spectrum shows characteristic broad bands for the O-H stretch and a C=N stretching vibration.
Chemical Reactivity and Synthetic Utility
The reactivity of 1-(4-Chlorophenyl)ethanone oxime is primarily centered around the oxime functional group and the aromatic ring.
Reactions of the Oxime Group:
-
Beckmann Rearrangement: A hallmark reaction of ketoximes, the Beckmann rearrangement of 1-(4-chlorophenyl)ethanone oxime would yield N-(4-chlorophenyl)acetamide under acidic conditions. This reaction is a valuable method for the synthesis of amides.
-
Reduction: The oxime can be reduced to the corresponding primary amine, 1-(4-chlorophenyl)ethanamine, using various reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This provides a route to chiral amines, which are important building blocks in pharmaceutical synthesis.
-
Hydrolysis: Under acidic conditions, the oxime can be hydrolyzed back to the parent ketone, 1-(4-chlorophenyl)ethanone, and hydroxylamine. This reaction is often used for the deprotection of carbonyl groups.
Reactions of the Aromatic Ring:
The chlorophenyl group is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the chlorine atom. However, nucleophilic aromatic substitution may be possible under specific conditions.
Visualization: Reactivity of 1-(4-Chlorophenyl)ethanone Oxime
Caption: Key reactions of 1-(4-Chlorophenyl)ethanone oxime.
Applications in Drug Development and Research
Oximes are a significant class of compounds in medicinal chemistry, with applications as antidotes for organophosphate poisoning and as intermediates in the synthesis of various pharmacologically active molecules.[6][7] The oxime functional group is present in several FDA-approved drugs, particularly in the cephalosporin class of antibiotics.[7]
While specific applications of 1-(4-Chlorophenyl)ethanone oxime in drug development are not extensively documented in publicly available literature, its structural motifs are of interest. The 4-chlorophenyl group is a common substituent in many drug molecules. The oxime functionality provides a versatile handle for further chemical modifications, allowing for the exploration of a wide chemical space in the search for new therapeutic agents.[8][9] For instance, deuterated versions of related compounds are used as tracers and internal standards in quantitative analysis.[10]
Safety and Handling
1-(4-Chlorophenyl)ethanone oxime is classified as harmful if swallowed and causes skin and serious eye irritation.[11] It may also cause respiratory irritation.[11][12]
Core Safety Precautions:
-
Handling: Use in a well-ventilated area or under a fume hood.[11][13] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[12][13] Wash hands thoroughly after handling.[11][13]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[12][13]
-
Storage: Store in a cool, well-ventilated place.[13] Keep the container tightly closed.[12][13] It is recommended to store under an inert gas as it may be air-sensitive.
-
In case of exposure:
Incompatible Materials: Strong oxidizing agents and strong bases.[13][14]
Conclusion
1-(4-Chlorophenyl)ethanone oxime is a valuable chemical intermediate with well-defined properties and reactivity. Its straightforward synthesis and the versatility of the oxime functional group make it a useful building block for the synthesis of more complex molecules. For researchers and scientists in drug development, this compound offers a scaffold that can be readily modified to explore new chemical entities with potential therapeutic applications. A thorough understanding of its chemical behavior and adherence to proper safety protocols are essential for its effective and safe utilization in a laboratory setting.
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Crystal structure of (E)-1-(4-chlorophenyl)ethanone O-dehydroabietyloxime. [Link]
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Figure S13. 1 H NMR spectrum of 1-(4-Chlorophenyl)ethanone oxime (2g). ResearchGate. [Link]
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Synthesis of N-Acetyl Enamides by Reductive Acetylation of Oximes Mediated with Iron(II) Acetate: N-(1-(4-Bromophenyl)vinyl)acetamide. Organic Syntheses. [Link]
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Supporting Information - Scheme S1 The synthetic routes of chalcone derivatives. [Link]
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Ethanone, 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)-, oxime - Optional[FTIR] - Spectrum. SpectraBase. [Link]
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1-(4-chlorophenyl)ethanone oxime (C8H8ClNO). PubChemLite. [Link]
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p-Chloroacetophenone oxime. CAS Common Chemistry. [Link]
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Ethanone, 1-(4-chlorophenyl)-. NIST WebBook. [Link]
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1-(4-Chlorophenyl)-ethanone - Optional[17O NMR] - Chemical Shifts. SpectraBase. [Link]
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Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). Cheméo. [Link]
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A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. PMC. [Link]
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The Medicinal Properties for FDA-Approved Oximes. Encyclopedia MDPI. [Link]
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Figure S33. 1 H NMR spectrum of 1-(4-Choloromethylphenyl)ethanone oxime... ResearchGate. [Link]
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1-(4-Chlorophenyl)ethanone. Chemsrc. [Link]
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FDA-Approved Oximes and Their Significance in Medicinal Chemistry. PMC. [Link]
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Unsubstituted Oximes as Potential Therapeutic Agents. MDPI. [Link]
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Oxime synthesis by condensation or oxidation. Organic Chemistry Portal. [Link]
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Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. PMC. [Link]
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Ethanone, 1-(4-chlorophenyl)-. NIST Chemistry WebBook. [Link]
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